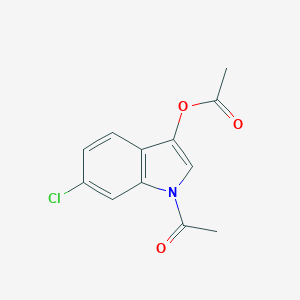

1-acetyl-6-chloro-1H-indol-3-yl acetate

Description

The Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry

The indole framework is widely recognized as a "privileged scaffold" in modern drug discovery. nih.govnih.govmdpi.com This designation stems from its recurring presence in a multitude of pharmacologically active compounds and its ability to interact with a wide range of biological targets with high affinity. chula.ac.thmdpi.comnih.gov The structural versatility of the indole ring system allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its therapeutic efficacy and pharmacokinetic profile. mdpi.comnih.gov

The journey of indole chemistry began with investigations into the dye indigo. In 1866, German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgmdpi.com He later proposed its correct chemical structure in 1869. wikipedia.org For decades, interest in indole was primarily linked to the dye industry. However, this focus intensified dramatically in the 1930s with the discovery that the indole motif is the core structure of many important alkaloids, the essential amino acid tryptophan, and plant hormones known as auxins. wikipedia.orgbiocrates.com

This realization marked a pivotal shift, spurring the evolution of indole-based compounds in drug discovery. Early examples include the indole alkaloid reserpine, isolated from the Rauwolfia plant, which was historically used as an antihypertensive and antipsychotic agent. nih.gov The identification of indole in crucial endogenous molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) further cemented its importance, highlighting its fundamental role in physiological processes and as a template for drug design. nih.gov

The indole scaffold is ubiquitous in nature, forming the structural basis for a wide variety of metabolites found in plants, animals, and microorganisms. researcher.lifenih.gov Marine organisms, such as sponges and algae, are a particularly rich source of indole alkaloids with diverse and potent biological activities. nih.gov In the plant kingdom, besides the well-known plant hormone indole-3-acetic acid, cruciferous vegetables like broccoli and cabbage contain indole derivatives such as glucobrassicin (B1234704) and indole-3-carbinol. nih.gov

This natural abundance has inspired the development of a multitude of synthetic pharmaceutical agents. The indole nucleus is a key component in numerous FDA-approved drugs across various therapeutic areas, from anti-inflammatory agents to groundbreaking cancer therapies. mdpi.commdpi.comresearchgate.net This widespread presence underscores the scaffold's successful evolutionary and synthetic adaptation as a biologically active structure. nih.govnih.gov

Table 1: Examples of Indole-Containing Natural Products

| Compound Name | Class/Origin | Significance |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid; precursor to serotonin and melatonin. nih.gov |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.gov |

| Melatonin | Hormone | Regulates sleep-wake cycles. researcher.life |

| Indole-3-acetic acid (Auxin) | Plant Hormone | Regulates plant growth and development. researcher.life |

| Vinblastine | Indole Alkaloid | Derived from the Catharanthus roseus plant; used in cancer chemotherapy. nih.govnih.gov |

| Vincristine | Indole Alkaloid | Derived from the Catharanthus roseus plant; used to treat various cancers. nih.govnih.gov |

| Glucobrassicin | Glucosinolate | Found in cruciferous vegetables; precursor to indole-3-carbinol. nih.gov |

Table 2: Examples of Marketed Pharmaceutical Agents with an Indole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Indomethacin | NSAID | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain. mdpi.comwikipedia.org |

| Sumatriptan | Antimigraine Agent | Serotonin receptor agonist. mdpi.com |

| Pindolol | Beta-Blocker | Used to treat hypertension. wikipedia.org |

| Sunitinib | Anticancer Agent | Inhibits multiple receptor tyrosine kinases involved in tumor growth. mdpi.com |

| Delavirdine | Antiviral | Non-nucleoside reverse transcriptase inhibitor for HIV treatment. mdpi.com |

The designation of the indole nucleus as a privileged pharmacophore is due to several key chemical features. nih.govmdpi.com Its planar, aromatic structure and relatively small size allow it to fit into a variety of receptor binding sites. The pyrrole (B145914) portion of the ring contains a nitrogen atom that can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to proteins and enzymes. researchgate.net

Furthermore, the electron-rich nature of the bicyclic system makes it highly reactive toward electrophilic substitution, particularly at the C3 position, allowing for straightforward functionalization. researchgate.net This chemical tractability enables the creation of large libraries of diverse indole derivatives for screening against various biological targets. mdpi.comnih.gov Indole-based compounds have demonstrated the ability to modulate numerous biological pathways, making them valuable scaffolds for designing drugs to treat complex diseases like cancer, microbial infections, and inflammatory disorders. mdpi.comnih.govnih.gov

Overview of Substituted Indole Acetates in Chemical and Biological Investigations

Among the vast family of indole derivatives, substituted indole acetates represent an important subclass that has been the subject of significant chemical and biological research. These compounds are characterized by the presence of one or more acetate (B1210297) groups attached to the indole core. The specific placement of these acetate groups, along with other substituents on the ring, gives rise to distinct chemical properties and biological activities.

Indole acetates can be broadly categorized based on the point of attachment of the acetyl or acetoxy groups. The reactivity of the indole ring allows for acylation at different positions, primarily the nitrogen atom (N1) and the carbon at position 3 (C3).

1-Acetylindoles (N-acetylindoles): Acetylation can occur on the nitrogen atom of the pyrrole ring. For instance, reacting indole with acetic anhydride (B1165640) in the presence of sodium acetate typically yields 1-acetylindole (B1583761). bhu.ac.in This modification alters the hydrogen-bonding capability of the N-H group.

Indol-3-yl acetates (O-acetylindoxyls): These compounds feature an acetoxy group (-OAc) attached to the C3 position of the indole ring. The synthesis of these molecules can be achieved through methods such as the reaction of indoles with (diacetoxyiodo)benzene (B116549) (DIB). lookchem.com

Di-substituted Acetates: It is also possible for the indole ring to be substituted with acetate-related groups at multiple positions simultaneously. The title compound, 1-acetyl-6-chloro-1H-indol-3-yl acetate , is a prime example of this class. It possesses an acetyl group on the nitrogen (N1) and an acetoxy group at the C3 position. Such compounds are often synthesized in multi-step procedures, for example, via a Rössing cyclodecarboxylation of corresponding precursors. researchgate.net

The synthesis of these different structural classes is often a key focus of research, with chemists developing more efficient and high-yield procedures starting from readily available materials like substituted 2-chlorobenzoic acids. researchgate.netresearchgate.net

The introduction of halogen atoms—such as chlorine, bromine, or fluorine—onto the indole scaffold is a widely used strategy in medicinal chemistry to modulate a compound's pharmacological profile. nih.gov Halogenation can drastically affect a molecule's properties in several ways:

Electronic Effects: Halogens are electronegative and can alter the electron distribution within the indole ring, which can influence binding interactions with biological targets.

Metabolic Stability: Halogenation can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life in the body.

Binding Affinity: The size and polarizability of the halogen atom can lead to specific interactions, such as halogen bonding, which can enhance the binding affinity and selectivity for a particular receptor or enzyme.

The presence of the chlorine atom at the C6 position in 1-acetyl-6-chloro-1H-indol-3-yl acetate is therefore not incidental. This substitution is a deliberate design element intended to confer specific properties, potentially enhancing its biological activity. chemsynlab.com Furthermore, halogenated indoles are valuable and versatile intermediates in synthetic organic chemistry, as the halogen atom can be readily replaced or used as a handle in transition metal-catalyzed cross-coupling reactions to build more complex molecular architectures. nih.govnih.gov

Focus on 1-Acetyl-6-chloro-1H-indol-3-yl Acetate as a Research Subject

Among the vast family of indole derivatives, 1-acetyl-6-chloro-1H-indol-3-yl acetate, also known as ACIA, has emerged as a compound of interest for scientific investigation. chemsynlab.com As a synthetic organic compound, it belongs to the class of indole derivatives and is characterized by an acetyl group at the first position (N1), a chlorine atom at the sixth position of the indole ring, and an acetate group at the third position. chemsynlab.combldpharm.com

Chemical and Physical Properties

The specific substitutions on the indole core give 1-acetyl-6-chloro-1H-indol-3-yl acetate distinct physical and chemical properties. It is a white to off-white powder that is insoluble in water but shows solubility in organic solvents such as acetone, ethanol, and dichloromethane. chemsynlab.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H10ClNO3 | chemsynlab.com |

| Molecular Weight | 255.66 g/mol | chemsynlab.com |

| Melting Point | 114-116°C | chemsynlab.com |

| Boiling Point | 372-374°C | chemsynlab.com |

| Appearance | White to off-white powder | chemsynlab.com |

Synthesis and Characterization

The synthesis of 1-acetyl-6-chloro-1H-indol-3-yl acetate can be achieved through several chemical reactions. One efficient method involves a two-step procedure starting from 2-chlorobenzoic acids. researchgate.netresearchgate.net Other reported synthetic routes include the Pictet-Spengler reaction, the Suzuki cross-coupling reaction, and the Friedel-Crafts acylation reaction. chemsynlab.com

Pictet-Spengler reaction: This method may involve reacting tryptamine (B22526) with acetyl chloride and chloroacetyl chloride in the presence of a Lewis acid catalyst. chemsynlab.com

Suzuki cross-coupling reaction: This approach could use 6-chloro-1H-indole-3-boronic acid and 2-acetoxyacetyl chloride with a palladium catalyst. chemsynlab.com

Friedel-Crafts acylation: This involves the reaction of 6-chloro-1H-indole-3-acetic acid with acetyl chloride, facilitated by a Lewis acid catalyst. chemsynlab.com

Following synthesis, the compound's structure and purity are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. chemsynlab.com

Detailed Research Findings

Research into 1-acetyl-6-chloro-1H-indol-3-yl acetate has unveiled several potential biological activities. chemsynlab.com It is being investigated as a lead compound in the development of new therapeutic agents. chemsynlab.com

| Area of Research | Finding | Reference |

|---|---|---|

| Antitumor Activity | Has been shown to inhibit the growth of various cancer cell lines, including those of breast, lung, and colon cancer. | chemsynlab.com |

| Antifungal Activity | Exhibits selective activity against certain species of Candida. | chemsynlab.com |

| Antibacterial Activity | Demonstrates activity against Gram-positive bacteria. | chemsynlab.com |

| Anti-inflammatory Activity | Shown to inhibit the production of pro-inflammatory cytokines. | chemsynlab.com |

The compound's utility extends beyond medicinal chemistry. It is also explored as a building block for creating novel materials that could have applications in the fields of optoelectronics and organic electronics. chemsynlab.com

Structure

3D Structure

Properties

IUPAC Name |

(1-acetyl-6-chloroindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHGAYIKCAZFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470835 | |

| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108761-33-7 | |

| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Biological Activities of Indole Acetates and Analogs

Antimicrobial and Anti-Infective Applications

Antifungal Properties

A closely related analog, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (B1210297), has been the subject of preliminary investigations which suggest it may possess antimicrobial properties, although further research is needed to determine its full spectrum of activity.

Antiviral Potential

There is currently no specific research available that has evaluated the antiviral potential of 1-acetyl-6-chloro-1H-indol-3-yl acetate. While the broader class of indole (B1671886) derivatives has been a source of compounds with various biological activities, dedicated studies to assess the efficacy of this particular compound against viral pathogens have not been published.

Antimalarial Activity

Investigations into the antimalarial activity of 1-acetyl-6-chloro-1H-indol-3-yl acetate have not been reported in the available scientific literature. Consequently, there is no data on its potential efficacy as an antimalarial agent.

Anti-inflammatory Investigations

The anti-inflammatory potential of indole derivatives is well-documented. guidechem.com For the specific compound 1-acetyl-6-chloro-1H-indol-3-yl acetate, direct anti-inflammatory studies are scarce. However, research on a structurally similar analog, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, indicates that it has been investigated for anti-inflammatory effects.

Modulation of Inflammatory Pathways (e.g., TNF-α secretion)

Direct studies on the modulation of specific inflammatory pathways, such as the secretion of Tumor Necrosis Factor-alpha (TNF-α), by 1-acetyl-6-chloro-1H-indol-3-yl acetate are not available. However, the investigation of its close analog, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, for anti-inflammatory properties suggests that its mechanism may involve the modulation of inflammatory cytokines. The acetate group itself has been studied for its dual role in modulating TNF-α production in immune cells, where it can either enhance or reduce inflammatory responses depending on the context of administration. nih.gov This suggests a potential, though unconfirmed, mechanism for acetylated indole compounds.

Cyclooxygenase Inhibition Studies

There are no specific studies that have evaluated 1-acetyl-6-chloro-1H-indol-3-yl acetate as a cyclooxygenase (COX) inhibitor. The inhibition of COX enzymes is a common mechanism for many anti-inflammatory drugs. nih.govnih.gov While some indole derivatives are known COX inhibitors, the activity of this specific compound has not been reported. nih.gov

Other Pharmacological Activities Relevant to Indole Derivatives

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to multiple biological targets. guidechem.com This leads to a wide range of pharmacological activities observed in its derivatives. Beyond the specific activities already discussed, indole-based compounds have shown significant potential in several other therapeutic areas:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. guidechem.com

Neuroprotective Effects: The structural similarity of indole to neurotransmitters like serotonin (B10506) has led to the development of indole derivatives with applications in neurodegenerative diseases. guidechem.com

Antioxidant Properties: Some indole derivatives have been shown to possess antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases. guidechem.com

These broad activities underscore the therapeutic potential inherent in the indole chemical class, to which 1-acetyl-6-chloro-1H-indol-3-yl acetate belongs.

Antidiabetic Research and α-Glucosidase Inhibition

Diabetes mellitus is a chronic metabolic disorder characterized by elevated blood glucose levels. mdpi.com One therapeutic strategy for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. nih.govmdpi.com By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. mdpi.com

While commercial α-glucosidase inhibitors like acarbose (B1664774) are effective, they can cause gastrointestinal side effects. nih.gov This has spurred the search for new, selective α-glucosidase inhibitors with improved tolerability. nih.gov Indole derivatives have emerged as a promising class of compounds in this area.

Recent research has demonstrated the potential of various indole derivatives as α-glucosidase inhibitors. For instance, a series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives displayed good to moderate inhibitory abilities against α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose. nih.gov Specifically, 2-methoxy-phenoxy derivatives with 4-nitro and 4-chloro substitutions on the phenyl ring of the N-phenylacetamide moiety were identified as the most potent inhibitors in the series. nih.gov

Similarly, a study on 3,3-di(indolyl)indolin-2-ones revealed that these compounds exhibited higher α-glucosidase inhibitory activity and lower α-amylase inhibitory activity compared to acarbose. nih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective inhibition. nih.gov Compound 1i from this series, 3,3-di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one, was particularly noteworthy for its favorable inhibitory profile. nih.gov

Furthermore, in a study of phytochemicals from Millettia speciosa, several compounds, including flavonoids and triterpenes, demonstrated significant α-glucosidase inhibition. mdpi.com Compounds 4 , 5 , and 10 from this study showed exceptionally potent inhibition, far exceeding that of acarbose. mdpi.com

These findings highlight the potential of the indole scaffold in the design of novel and effective α-glucosidase inhibitors for the management of diabetes.

Table 1: α-Glucosidase Inhibition by Indole Analogs and Other Compounds

| Compound | Type | % Inhibition (at 50 µg/ml) | IC50 (µM) | Source |

|---|---|---|---|---|

| Acarbose | Standard Drug | 19 ± 5 | 169.8 µg/mL | nih.govmdpi.com |

| 1a | 3,3-di(indolyl)indolin-2-one | 16 ± 6 | - | nih.gov |

| 1h | 3,3-di(indolyl)indolin-2-one | 17 ± 3 | - | nih.gov |

| 1i | 3,3-di(indolyl)indolin-2-one | 67 ± 13 | - | nih.gov |

| Compound 4 | Phytochemical | - | 2.0 µg/mL | mdpi.com |

| Compound 5 | Phytochemical | - | 1.1 µg/mL | mdpi.com |

| Compound 10 | Phytochemical | - | 2.2 µg/mL | mdpi.com |

| Compound 7l | Indole-carbohydrazide derivative | - | 14.65 ± 2.54 | nih.gov |

| Compound 7h | Indole-carbohydrazide derivative | - | - | nih.gov |

| 11c | 2H-benzo[e] nih.govbohrium.comthiazin-2-yl)-N-arylacetamide | - | 30.65 | mdpi.com |

| 12a | 2H-benzo[e] nih.govbohrium.comthiazin-2-yl)-N-arylacetamide | - | 18.25 | mdpi.com |

| 12d | 2H-benzo[e] nih.govbohrium.comthiazin-2-yl)-N-arylacetamide | - | 20.76 | mdpi.com |

| 12e | 2H-benzo[e] nih.govbohrium.comthiazin-2-yl)-N-arylacetamide | - | 35.14 | mdpi.com |

| 12g | 2H-benzo[e] nih.govbohrium.comthiazin-2-yl)-N-arylacetamide | - | 24.24 | mdpi.com |

Neurodegenerative Disease Research (e.g., Acetylcholinesterase Inhibition)

Neurodegenerative diseases like Alzheimer's are often associated with a decline in the levels of the neurotransmitter acetylcholine. nih.gov Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine, and its inhibition is a key therapeutic strategy to manage the symptoms of such diseases. nih.govwikipedia.org

Indole derivatives have been investigated for their potential as AChE inhibitors. In a study of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives, several compounds demonstrated notable AChE inhibitory activity. innovareacademics.in Among the tested compounds, 3a and 3j were the most potent, with IC50 values of 13.64 and 14.3 µg/ml, respectively. innovareacademics.in

Furthermore, a search for AChE inhibitors from medicinal plants identified four flavonol compounds from Agrimonia pilosa that exhibited significant inhibitory effects on AChE. mdpi.com Quercetin, in particular, showed strong activity. mdpi.com While these natural products are not indole derivatives themselves, their discovery underscores the broad search for novel AChE inhibitors.

The indole scaffold's versatility makes it a promising starting point for the development of new drugs to combat neurodegenerative diseases by targeting acetylcholinesterase.

Table 2: Acetylcholinesterase Inhibition by Indole Derivatives

| Compound | IC50 (µg/ml) | Source |

|---|---|---|

| 3a | 13.64 | innovareacademics.in |

| 3j | 14.3 | innovareacademics.in |

| 3c | 16.4 | innovareacademics.in |

| 3e | 17.9 | innovareacademics.in |

| 3g | 17.6 | innovareacademics.in |

| 3i | 21.1 | innovareacademics.in |

Anticonvulsant Properties

The search for new anticonvulsant drugs is an active area of research in medicinal chemistry. pharmacophorejournal.com Indole derivatives have shown promise in this field, with several studies demonstrating their anticonvulsant activity in animal models. pharmacophorejournal.comnih.govmdpi.com

A series of novel indole compounds with aroylhydrazone moieties were synthesized and evaluated for their anticonvulsant activity. nih.gov The most potent derivative, 3e , which contains a 2-furyl fragment, was effective in a kainate-induced status epilepticus model in mice. nih.govresearchgate.net This compound was found to decrease seizure intensity, and its effect was comparable to that of melatonin (B1676174). nih.gov

In another study, new hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings were synthesized and tested for their anticonvulsant properties. mdpi.com Several of these compounds showed activity in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com

Furthermore, a series of indole derivatives with imidazolone/oxazolone rings also exhibited encouraging anticonvulsant activity. pharmacophorejournal.com Compounds 5 and 6 from this series were particularly active in the MES test. pharmacophorejournal.com

These findings suggest that the indole nucleus is a valuable scaffold for the development of novel anticonvulsant agents.

Table 3: Anticonvulsant Activity of Indole Derivatives

| Compound | Test Model | Activity | Source |

|---|---|---|---|

| 3e | Kainate-induced status epilepticus | Decreased seizure intensity | nih.govresearchgate.net |

| 4 | MES test | Active with ED50 of 62.14 mg/kg | mdpi.com |

| 3, 4, 6, 14 | 6 Hz test | Active with ED50 values from 74.32 to 153.25 mg/kg | mdpi.com |

| 5, 6 | MES test | Active at 100 mg/kg | pharmacophorejournal.com |

| 6 | scPTZ test | Active at 100 mg/kg | pharmacophorejournal.com |

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases. nih.gov Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). nih.gov Indole derivatives, including indole acetic acid (IAA), have been studied for their antioxidant properties. researchgate.netnih.gov

In vitro studies have shown that IAA can act as a potent antioxidant. nih.gov However, its effects in vivo can be more complex. One study found that IAA did not have a pro-oxidant effect in the liver and, in fact, led to a decrease in lipid peroxidation. nih.gov

A series of synthetic indole-phenolic compounds were evaluated for their neuroprotective properties and demonstrated strong antioxidant and cytoprotective effects in cellular models. nih.gov These compounds were able to counter the ROS generated by the Aβ(25-35) peptide, a key player in Alzheimer's disease. nih.gov

Furthermore, a study on the effects of 25-hydroxyvitamin D3 in yellow catfish revealed that it enhanced the expression of antioxidant enzymes and key metabolites, including indole compounds. mdpi.com

These studies highlight the potential of indole derivatives as antioxidants, which could be beneficial in the treatment of diseases associated with oxidative stress.

Table 4: Antioxidant Effects of Indole Acetic Acid (IAA)

| Administration Route | IAA Dose | Effect on Catalase Activity | Effect on Glutathione Peroxidase Activity | Effect on Lipid Peroxidation | Source |

|---|---|---|---|---|---|

| Subcutaneous | 18 mg/kg | 30% decrease | 34% decrease | 29% decrease | nih.gov |

| Subcutaneous | 40 mg/kg | 26% decrease | 29% decrease | 24% decrease | nih.gov |

| Gavage | 18 mg/kg | 19% decrease | 29% decrease | 26% decrease | nih.gov |

Potential as Allosteric Modulators (e.g., Cannabinoid Receptor)

Allosteric modulators offer a novel therapeutic approach by binding to a site on a receptor that is different from the primary (orthosteric) binding site. nih.govunc.edu This can fine-tune the receptor's response to its natural ligands, potentially offering a safer and more targeted therapeutic effect. unc.edu The cannabinoid CB1 receptor, a G protein-coupled receptor abundant in the brain, has been a key target for the development of allosteric modulators. bohrium.comnih.gov

Indole derivatives have been at the forefront of this research. The first evidence of an allosteric binding site on the CB1 receptor came from studies on indole compounds. nih.gov Specifically, the indole-2-carboxamide scaffold has been identified as a promising starting point for designing CB1 allosteric modulators. bohrium.comnih.govresearchgate.net

One such compound, ORG27569, is a well-studied prototypical CB1 receptor allosteric modulator. nih.govnih.gov It has been shown to enhance the binding of agonists while acting as a negative allosteric modulator in terms of functional activity. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the indole-2-carboxamide scaffold. These studies have shown that the carboxamide functionality at position 2 of the indole is crucial for the modulatory activity. bohrium.com Furthermore, substitutions on the indole ring and other parts of the molecule can significantly impact the compound's affinity and cooperativity. nih.govresearchgate.net

The development of indole-based allosteric modulators for the CB1 receptor holds promise for the treatment of various conditions, including neuropathic pain and addiction, by offering a more nuanced modulation of the endocannabinoid system. bohrium.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on Indole (B1671886) Ring Systems

The biological profile of indole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.comnih.gov Modifications to the indole core can significantly alter a compound's interaction with biological targets, thereby influencing its efficacy and therapeutic potential. nih.gov The lone pair of electrons on the nitrogen atom in the indole ring contributes to a conjugated system that enhances the molecule's stability and reactivity, while the N-H group can form crucial hydrogen bonds with macromolecules like proteins. nih.gov

The introduction of halogen atoms is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity. frontiersin.org Halogens are electronegative and can withdraw electron density from the aromatic ring through an inductive effect, while also donating lone pair electrons via a resonance effect, making them deactivating yet ortho-para directing in electrophilic substitution reactions. quora.com This dual electronic nature can profoundly influence binding affinity and metabolic stability.

In the context of indole derivatives, halogenation, particularly with chlorine, has been shown to be critical for bioactivity in many instances. nih.gov The position of the halogen substituent is a key determinant of its effect. For example, studies on various indole-based compounds have shown that substitution at the C-5 and C-6 positions of the indole ring can significantly impact cytotoxicity and other biological activities. mdpi.comnih.gov While many studies have highlighted the importance of C-5 substitution, C-6 substitution has also yielded highly potent compounds. nih.gov For instance, a celastrol-indole derivative substituted with chlorine at the C-6 position demonstrated significant cytotoxicity against human hepatocellular carcinoma cells. nih.gov Similarly, in a series of 6-arylaminoflavones, a chlorine group on the aniline (B41778) moiety attached to the flavone (B191248) core enhanced cytotoxicity, indicating the favorable contribution of halogenation in that region of the molecule. mdpi.com The presence of halogen derivatives (F, Cl, Br) at position 5 or 7 of the indole scaffold has also been noted to affect cytotoxicity. mdpi.com

Table 1: Impact of Halogen Substitution on Indole Derivatives' Activity

| Compound Series | Halogen Position | Observed Effect on Biological Activity | Reference(s) |

| Celastrol-Indole Derivatives | C-6 (Cl) | High cytotoxicity against Bel7402 cancer cells. | nih.gov |

| General Indole Derivatives | C-5 or C-7 (F, Cl, Br) | Shown to produce an effect on cytotoxicity. | mdpi.com |

| Parthenolide-Indole Derivatives | Benzene (B151609) Ring (F, Cl) | Introduction of these halogens was not conducive to anti-proliferative activity in this specific series. | nih.gov |

| 6-Arylaminoflavones | Aniline Moiety (Cl) | Enhanced cytotoxicity against various cancer cell lines. | mdpi.com |

This table provides illustrative examples from various indole-containing compound series to show the differential impact of halogenation based on position and molecular context.

N-acetylation, the introduction of an acetyl group at the N-1 position, is a common modification. mdpi.com This transformation converts the hydrogen bond-donating N-H group into a non-donating amide moiety, which can impact receptor interactions. For instance, N-alkylation of 7-azaindole (B17877) was readily achieved and was a key step in the synthesis of potential inhibitors of Trypanosoma brucei. nih.gov While direct studies on 1-acetyl-6-chloro-1H-indol-3-yl acetate (B1210297) are limited in the provided context, the acetylation of indole itself is well-documented. The reaction of indole with acetic anhydride (B1165640) can yield 1-acetylindole (B1583761) or, under different conditions, 1,3-diacetylindole. researchgate.net This indicates that the N-1 position is a reactive site for acylation.

The C-3 position of the indole ring is the most nucleophilic and prone to electrophilic substitution. nih.gov Acylation at this position to form 3-acylindoles is a common synthetic route. researchgate.net The presence of an acetate group at C-3, as in the target molecule, introduces an ester functionality. Esters can act as hydrogen bond acceptors and are susceptible to hydrolysis by esterase enzymes in the body, which can be a strategy for designing prodrugs. The combination of a carbonyl group and an ester group at position 3 has been observed to increase cytotoxicity in certain series of indole derivatives. mdpi.com

The interplay between the N-1 acetyl group and the C-3 acetate group defines a specific substitution pattern. The N-1 acetyl group removes a hydrogen bond donor and introduces a planar amide system, while the C-3 acetate provides a potential hydrogen bond acceptor and a site for metabolic cleavage. The combined electronic and steric effects of these groups dictate the molecule's shape, polarity, and ability to fit into a target's binding site.

Modifying the core structure of a lead compound is a fundamental strategy in drug discovery to enhance efficacy and improve pharmacokinetic properties. nih.gov For indole derivatives, even small structural changes can lead to significant differences in biological activity.

Key modifications and their observed effects include:

Indole Ring Position: In a study on indolyl-imidazopyridines as tubulin inhibitors, moving the indole attachment point from the 5-position to the 6-position of the core motif resulted in a compound with improved cytotoxic potency and metabolic stability. nih.gov

Substitution on Appended Rings: For a series of 4-aminoazaindoles, substitutions on the appended phenyl ring were critical. Introducing a propyl group at the R1 position improved activity compared to a methyl group, while a bulky tert-butyl group was not tolerated. nih.gov

Introduction of Different Functional Groups: The synthesis of various N-substituted indole derivatives has been explored, where the N-chloroacetyl derivative was reacted with amines, hydrazines, and thiols to generate a library of compounds with diverse functionalities, which were then tested for various biological activities. nih.gov

Dimensionality: A modular synthetic platform has been developed to systematically elaborate two-dimensional fragment hits into more lead-like three-dimensional compounds, which can improve properties like solubility and metabolic stability. acs.org

These examples underscore that the efficacy of an indole-based compound is a result of the collective contributions of all its structural features. The chlorine at C-6, the acetyl at N-1, and the acetate at C-3 in "1-acetyl-6-chloro-1H-indol-3-yl acetate" each play a role in defining its potential interactions with a biological target.

Pharmacophore Identification and Lead Optimization

Lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic (ADMET) properties, transforming it into a viable drug candidate. danaher.com This process heavily relies on understanding the compound's pharmacophore.

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to exert a specific biological activity. dergipark.org.tryoutube.com For the indole scaffold, which is a key pharmacophore itself, identifying the optimal arrangement of these features is crucial for designing new, potent molecules. nih.gov

The process of pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, if the 3D structure of the biological target is known. mdpi.com For indole derivatives, researchers have identified several key pharmacophoric features:

The Indole Nitrogen: The N-H group can act as a crucial hydrogen bond donor. nih.gov

The Aromatic System: The bicyclic ring itself often participates in hydrophobic or π-stacking interactions with the target protein.

Substituent Features: Functional groups attached to the indole ring provide additional interaction points. For example, in a series of azaindole inhibitors, the 4-amino group and substitutions on the attached phenyl ring were key components of the pharmacophore. nih.gov

By analyzing a series of active and inactive compounds, a pharmacophore model can be generated that helps to predict the activity of new, unsynthesized molecules, thus guiding the synthetic effort. dergipark.org.tr

Table 2: Common Pharmacophoric Features in Indole Derivatives

| Pharmacophoric Feature | Potential Interaction Type | Location on Indole Scaffold | Reference(s) |

| Indole N-H | Hydrogen Bond Donor | N-1 | nih.gov |

| Aromatic Rings | Hydrophobic, π-π Stacking | Benzene and Pyrrole (B145914) Rings | youtube.com |

| Carbonyl Groups | Hydrogen Bond Acceptor | C-2, C-3, or N-1 substituents | mdpi.com |

| Halogen Atoms | Halogen Bonding, Hydrophobic | C-4, C-5, C-6, C-7 | mdpi.comnih.gov |

| Amino Groups | Hydrogen Bond Donor/Acceptor, Ionic | Various positions | nih.gov |

The ultimate goal of SAR and pharmacophore studies is to guide the strategic design of new chemical entities with improved therapeutic profiles. nih.gov This involves a cycle of designing, synthesizing, and testing new analogs. danaher.com

Strategies for designing novel indole derivatives include:

Scaffold Hopping: Replacing the indole core with a different, but functionally similar, heterocyclic system (like azaindole) to explore new chemical space and potentially improve properties. nih.gov

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to fine-tune activity or metabolic stability. For example, replacing a methyl group with an ethyl or propyl group can probe the size of a hydrophobic pocket in the target. nih.gov

Structure-Based Design: If the target structure is known, computational methods like molecular docking can be used to design molecules that fit optimally into the binding site, forming specific, favorable interactions. nih.gov

Fragment-Based Growth: Starting with a small, weakly binding fragment and systematically adding chemical functionalities to increase affinity and potency. acs.org

By combining the knowledge of how halogenation at C-6, acylation at N-1, and substitution at C-3 influence activity, chemists can design new analogs of 1-acetyl-6-chloro-1H-indol-3-yl acetate. These new designs might explore different halogens at C-6, alternative acyl groups at N-1, or various ester or amide functionalities at C-3 to optimize interactions with a specific biological target and achieve enhanced activity and a better safety profile. researchgate.net

Computational Approaches in SAR/SPR

In the quest to understand and predict the biological activity of molecules, computational methods have become indispensable tools in structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These in silico techniques provide valuable insights into how a compound like 1-acetyl-6-chloro-1H-indol-3-yl acetate might interact with biological systems, guiding further experimental research.

Molecular Docking Simulations to Predict Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

While specific molecular docking studies on 1-acetyl-6-chloro-1H-indol-3-yl acetate are not extensively documented in publicly available literature, the principles can be understood from studies on analogous indole derivatives. For instance, molecular docking studies on various indole-based compounds have been instrumental in identifying potential inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. mdpi.com In such studies, the indole scaffold is often found to engage in crucial interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the active site of the target protein. mdpi.commdpi.com

The substituents on the indole ring, such as the acetyl group at position 1, the chloro group at position 6, and the acetate group at position 3, play a significant role in the binding affinity. The acetyl and acetate groups can act as hydrogen bond acceptors, while the chloro group can influence the electronic properties and steric interactions within the binding pocket. For example, in studies of other indole derivatives, the presence and position of halogen atoms have been shown to enhance binding affinity.

A hypothetical molecular docking study of 1-acetyl-6-chloro-1H-indol-3-yl acetate would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of the target protein (receptor) and optimizing the 3D structure of 1-acetyl-6-chloro-1H-indol-3-yl acetate.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: Evaluating the generated poses based on a scoring function to estimate the binding affinity (e.g., in kcal/mol). The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are then analyzed.

Table 1: Key Interaction Types in Molecular Docking of Indole Derivatives

| Interaction Type | Description | Potential Role of Substituents on 1-acetyl-6-chloro-1H-indol-3-yl acetate |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygens of the acetyl and acetate groups can act as hydrogen bond acceptors. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The indole ring can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The indole ring and the methyl groups of the acetyl and acetate moieties can form hydrophobic interactions. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom at the 6-position can potentially form halogen bonds with electron-rich atoms in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are then used to predict the activity of new, unsynthesized compounds.

For a series of indole derivatives, a QSAR study would typically involve the following steps:

Data Set Collection: A dataset of indole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 2: Common Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing interactions with polar environments. |

| Steric | Molar refractivity, molecular volume | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule, which is crucial for membrane permeability and binding. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of atoms in the molecule. |

A QSAR model for a series of compounds including 1-acetyl-6-chloro-1H-indol-3-yl acetate could potentially reveal the quantitative impact of the acetyl, chloro, and acetate substitutions on its activity, allowing for the design of more potent analogs.

Conformational Analysis and Electronic Structure Calculations

The three-dimensional conformation of a molecule and its electronic properties are fundamental to its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while electronic structure calculations provide insights into properties like charge distribution and orbital energies.

For 1-acetyl-6-chloro-1H-indol-3-yl acetate, the flexibility of the acetyl and acetate groups is a key consideration. The rotation around the N-C(O) and O-C(O) bonds can lead to different spatial arrangements of these functional groups relative to the indole ring. Identifying the preferred conformation is crucial for understanding how the molecule presents itself to a binding site.

Electronic structure calculations, often performed using quantum mechanical methods, can reveal important details about the molecule's reactivity and interaction potential. For instance, the distribution of electron density, visualized through an electrostatic potential map, can indicate regions of the molecule that are likely to engage in electrostatic interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important, as they relate to the molecule's ability to donate or accept electrons.

While specific conformational and electronic structure analyses for 1-acetyl-6-chloro-1H-indol-3-yl acetate are not detailed in the available literature, studies on similar acetylated indoles provide some insights. For example, it is known that the acetylation of the indole nitrogen affects the electronic properties of the indole ring system. researchgate.netresearchgate.net

Table 3: Key Parameters from Conformational Analysis and Electronic Structure Calculations

| Parameter | Description | Relevance to 1-acetyl-6-chloro-1H-indol-3-yl acetate |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Determine the orientation of the acetyl and acetate groups relative to the indole ring. |

| Electrostatic Potential | The spatial distribution of charge in a molecule. | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions for potential interactions. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. |

| Partial Atomic Charges | The charge assigned to each atom in the molecule. | Provides a quantitative measure of the charge distribution. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Before a compound can exert a therapeutic effect, it must be absorbed into the bloodstream, distributed to the target site, metabolized, and eventually excreted from the body. These processes are collectively known as ADME. Predicting the ADME properties of a compound early in the drug discovery process is crucial to avoid costly late-stage failures. sci-hub.se In silico ADME prediction tools use computational models to estimate these properties based on the molecule's structure. japsonline.comeurekaselect.compensoft.net

For 1-acetyl-6-chloro-1H-indol-3-yl acetate, various ADME properties can be predicted using commercially available or free software. These predictions can provide a preliminary assessment of the compound's drug-like properties.

Table 4: Predicted ADME Properties for a Representative Indole Derivative

| ADME Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited or moderate access to the central nervous system. |

| CYP450 2D6 Inhibition | Likely Non-inhibitor | Lower potential for drug-drug interactions involving this metabolic enzyme. |

| LogP (Hydrophobicity) | 2.0 - 3.0 | A balanced hydrophobicity, which is often favorable for oral drugs. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve solubility. |

| Plasma Protein Binding | High | A significant portion of the drug may be bound to plasma proteins, affecting its free concentration. |

It is important to note that these are predictive models and experimental validation is necessary to confirm the actual ADME profile of 1-acetyl-6-chloro-1H-indol-3-yl acetate.

Advanced Research Methodologies and Future Directions

In Vitro and In Vivo Biological Evaluation Protocols

The initial exploration of a novel chemical entity like 1-acetyl-6-chloro-1H-indol-3-yl acetate (B1210297) involves a tiered approach to identify and characterize its biological effects. This process begins with broad, high-throughput in vitro assays and progresses to more focused in vivo studies to understand its physiological relevance.

Cell-Based Assays for Specific Biological Targets (e.g., enzyme inhibition, cellular proliferation)

Given that indole (B1671886) derivatives are known to exhibit a wide range of biological activities, including anticancer and enzyme-inhibiting properties, a primary step is to assess the effect of 1-acetyl-6-chloro-1H-indol-3-yl acetate on cell viability and proliferation across various cell lines. mdpi.comresearchgate.net

Cellular Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. nih.gov Cancer cell lines from different tissues (e.g., breast, lung, colon) would be treated with escalating concentrations of the compound to determine its cytotoxic or cytostatic effects. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Illustrative Data Table: Hypothetical Anti-Proliferative Activity of 1-acetyl-6-chloro-1H-indol-3-yl acetate

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 28.5 ± 2.5 |

| HCT-116 | Colorectal Carcinoma | 9.8 ± 1.1 |

| HepG2 | Hepatocellular Carcinoma | 21.4 ± 2.3 |

Enzyme Inhibition Assays: The indole scaffold is known to interact with the active sites of various enzymes. biolmolchem.com Specific enzymatic assays would be selected based on computational docking studies or known activities of similar halogenated indoles. For instance, many indole derivatives are investigated as kinase inhibitors. nih.gov A cell-free kinase inhibition assay, using purified recombinant enzymes (e.g., protein kinase B (Akt), mitogen-activated protein kinase (MAPK)), would be employed. The assay would measure the phosphorylation of a substrate in the presence of the test compound, with inhibition indicating a direct interaction. nih.gov

Phenotypic Screening for Broad Biological Activities

Phenotypic screening involves testing a compound across a wide array of biological systems without a preconceived hypothesis about its specific target. mdpi.com This unbiased approach can uncover unexpected therapeutic potential. For 1-acetyl-6-chloro-1H-indol-3-yl acetate, this could involve high-throughput screening against a panel of dozens or hundreds of diverse cancer cell lines, various bacterial or fungal strains, or even in model organisms like zebrafish to observe whole-organism effects. nih.govmdpi.com The results are often visualized as a heat map, providing a signature of the compound's activity profile.

Illustrative Data Table: Hypothetical Phenotypic Screening Heat Map (Activity represented by color intensity, where darker indicates higher activity/inhibition)

| Assay Type | Target/Organism 1 | Target/Organism 2 | Target/Organism 3 | Target/Organism 4 |

|---|---|---|---|---|

| Antiproliferative | Colon Cancer Panel | Leukemia Panel | Glioblastoma Panel | Melanoma Panel |

| Antimicrobial | S. aureus | E. coli | C. albicans | P. aeruginosa |

| Antifungal | B. cinerea | M. fructicola | A. solani | R. solani |

Mechanism of Action Studies

If a significant biological activity is identified, the subsequent step is to elucidate the compound's mechanism of action (MOA). acs.org For a hypothetical anti-proliferative effect identified in HCT-116 cells, MOA studies would investigate how the compound inhibits cell growth.

Cell Cycle Analysis: Flow cytometry using DNA stains like propidium iodide can determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining can be used. Further investigation into the apoptotic pathway could involve Western blot analysis to measure the expression levels of key proteins like caspases, Bcl-2, and Bax. nih.gov

Target Deconvolution: If the compound's direct molecular target is unknown, advanced techniques like thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry can be employed to identify binding proteins within the cell lysate.

Development of Analytical Techniques for Research Quantitation

Parallel to biological evaluation, robust analytical methods must be developed to ensure the identity, purity, and concentration of the compound under investigation. These techniques are crucial for the standardization and reproducibility of research findings.

Advanced Spectroscopic Methods (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and composition of 1-acetyl-6-chloro-1H-indol-3-yl acetate.

High-Resolution Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural confirmation. journals.co.zayoutube.com The spectra would provide precise information on the chemical environment of each proton and carbon atom, confirming the positions of the acetyl groups and the chlorine atom on the indole ring. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish connectivity between atoms. nih.gov

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-acetyl-6-chloro-1H-indol-3-yl acetate

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| C2 | ~7.8 | ~120 |

| C4 | ~7.6 | ~123 |

| C5 | ~7.2 | ~122 |

| C6 | - | ~129 |

| C7 | ~8.3 | ~115 |

| N-C=O | - | ~168 |

| N-C-CH₃ | ~2.6 | ~24 |

| O-C=O | - | ~169 |

| O-C-CH₃ | ~2.3 | ~21 |

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule with high precision. scirp.org This allows for the unambiguous determination of its elemental formula (C₁₂H₁₀ClNO₃). Tandem mass spectrometry (MS/MS) would be used to study its fragmentation patterns, which can provide further structural confirmation. researchgate.netmdpi.com

Chromatographic Methods (e.g., HPLC, UPLC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis in various biological matrices. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): A reversed-phase HPLC or UPLC method would be developed for routine purity analysis and quantification. mdpi.com A typical setup would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water. Detection would likely be performed using a photodiode array (PDA) detector set to the compound's UV absorbance maximum (~280 nm for indole derivatives). oup.comnih.gov This method would be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantitation) according to established guidelines.

Illustrative Data Table: Typical HPLC Method Parameters and Validation

| Parameter | Specification / Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | ~8.5 min (Predicted) |

| Purity (by area %) | >98% |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | ~5 ng/mL |

Emerging Trends in Indole Derivative Research

The quest for novel drug candidates has led to the adoption of innovative strategies that accelerate the identification and optimization of lead compounds. For indole derivatives, these trends leverage the unique chemical properties of the indole nucleus to build diverse and potent molecular entities. The versatility of the indole scaffold makes it an ideal candidate for modern drug discovery techniques. researchgate.net

Fragment-Based Drug Discovery utilizing Indole Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight fragments for binding to a biological target. The indole nucleus is an exemplary scaffold for FBDD for several key reasons:

Privileged Structure: The indole ring system is frequently found in natural products and approved drugs, indicating that it possesses the appropriate structural and electronic features to interact with a wide array of biological targets. eurekaselect.comresearchgate.net

Versatile Substitution: The indole ring can be readily functionalized at multiple positions, allowing for the rapid generation of fragment libraries with diverse chemical properties. This chemical tractability is crucial for optimizing the initial fragment hits into more potent lead compounds. mdpi.com

Ideal Fragment Size: The core indole structure fits well within the typical size and complexity parameters of a "fragment," providing a solid starting point for building more complex molecules.

In FBDD, the indole scaffold can serve as a foundational piece that binds to a target protein. Once binding is confirmed, chemists can elaborate on this core structure, "growing" the fragment by adding functional groups to improve affinity and selectivity, ultimately leading to a potent drug candidate.

Table 1: Advantages of the Indole Scaffold in Fragment-Based Drug Discovery (FBDD)

| Feature | Description | Relevance to FBDD |

| Privileged Status | Frequently found in bioactive molecules and approved drugs. | High probability of interacting with diverse biological targets. |

| Chemical Tractability | Amenable to chemical modification at multiple positions. | Facilitates rapid optimization of fragment hits and exploration of structure-activity relationships (SAR). |

| Structural Rigidity | The bicyclic system provides a defined shape for target binding. | Reduces the entropic penalty upon binding, potentially leading to higher affinity. |

| Interaction Potential | Can participate in hydrogen bonding (N-H group), π-π stacking, and hydrophobic interactions. | Offers multiple modes of interaction to anchor the fragment to a protein's binding site. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of a large number of different but structurally related molecules. nih.gov This approach is particularly well-suited for the indole scaffold, allowing for the creation of vast libraries of derivatives for high-throughput screening. nih.govnih.gov

Key strategies for generating indole-based libraries include:

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse molecules from simple starting materials. nih.gov For indoles, DOS can be used to generate novel polycyclic indole alkaloids and other unique molecular architectures.

Complexity-to-Diversity (Ctd) Strategy: This approach starts with a complex, often naturally derived, indole-containing molecule and uses a series of reactions to generate a library of structurally diverse analogs. researchgate.netmdpi.com

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product. These reactions are highly efficient for generating libraries of substituted indoles, as they allow for the introduction of multiple points of diversity in a single synthetic step. ijrpr.com

These combinatorial approaches are essential for exploring the vast chemical space around the indole core, significantly increasing the chances of discovering compounds with novel biological activities. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Activity and Optimizing Design

The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery by providing powerful predictive tools. nih.govmdpi.com When applied to the large datasets generated from combinatorial synthesis of indole derivatives, AI/ML can:

Predict Biological Activity: ML models can be trained on screening data to predict the biological activity of new, unsynthesized indole derivatives. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

Optimize Drug Properties: AI algorithms can predict absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties. researchgate.net This is crucial for optimizing lead compounds, ensuring that they have the necessary characteristics to be effective and safe drugs.

De Novo Design: Generative AI models can design entirely new indole-based molecules with desired properties. mdpi.com These models learn the underlying principles of molecular design from existing data and can generate novel structures that are optimized for a specific biological target. nih.gov

Analyze Structure-Activity Relationships (SAR): AI can identify complex patterns in SAR data that may not be apparent to human researchers, providing valuable insights for the rational design of more potent and selective compounds. eurekaselect.com

By combining computational power with chemical synthesis, researchers can navigate the complexities of drug design more efficiently, accelerating the journey from initial hit to viable drug candidate. springernature.com

Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For indole-based compounds, this involves moving promising candidates from the laboratory toward clinical trials.

Potential for Development as Preclinical Candidates

The indole scaffold's wide range of biological activities has resulted in a significant number of derivatives being investigated as preclinical candidates for various diseases. nih.gov

Oncology: Many indole derivatives show potent anticancer activity by targeting pathways involved in cell proliferation and survival. nih.govmdpi.com Compounds like Sunitinib and Vinblastine, which contain an indole core, are already used in cancer therapy, and numerous other derivatives are in the preclinical pipeline. researchgate.net

Neurodegenerative Diseases: Researchers are exploring indole-based compounds for the treatment of conditions like Alzheimer's and Parkinson's disease, targeting pathways involved in neuroinflammation and protein aggregation. mdpi.com

Infectious Diseases: The indole nucleus is a key component of compounds with antibacterial, antifungal, and antiviral properties. mdpi.commdpi.com With the rise of antimicrobial resistance, indole derivatives represent a promising avenue for the development of new anti-infective agents. nih.gov

The successful progression of these compounds through preclinical studies, which involves extensive in vitro and in vivo testing, is a testament to the therapeutic potential inherent in the indole scaffold.

Table 2: Examples of Indole Derivatives in a Preclinical Context

| Therapeutic Area | Example Compound Class | Mechanism of Action (General) |

| Anticancer | Indole-3-carbinol, Diindolylmethane (DIM) | Modulation of estrogen metabolism, induction of apoptosis. researchgate.net |

| Antimicrobial | Indolicidin | Disruption of bacterial membranes, inhibition of biofilm formation. researchgate.net |

| Anti-neurodegenerative | Tryptophan-based derivatives | Inhibition of cholinesterases (e.g., BChE). mdpi.com |

| Anti-inflammatory | Indomethacin derivatives | Inhibition of COX-1 and COX-2 enzymes. nih.gov |

Challenges and Opportunities in Bringing Indole-Based Compounds to Clinical Trials

While the potential of indole derivatives is vast, the path to clinical approval is fraught with challenges. Overcoming these hurdles presents significant opportunities for innovation.

Challenges:

Optimizing Pharmacokinetics: Many promising compounds fail due to poor "drug-like" properties, such as low solubility, poor metabolic stability, or inadequate permeability. nih.gov Significant medicinal chemistry efforts are required to refine these characteristics without losing potency.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target is crucial to minimize side effects. The indole scaffold's ability to interact with numerous targets can be a double-edged sword, sometimes leading to unwanted off-target activities.

Drug Resistance: For anticancer and antimicrobial agents, the development of resistance is a major obstacle. researchgate.net Novel indole derivatives must be designed to overcome existing resistance mechanisms or have a low propensity for inducing new ones.

Opportunities:

Targeting "Undruggable" Proteins: The structural diversity achievable with indole libraries provides an opportunity to identify compounds that can modulate challenging targets, such as protein-protein interactions.

Personalized Medicine: As our understanding of disease biology grows, indole derivatives can be tailored to specific patient populations or disease subtypes, potentially leading to more effective and personalized treatments.

Addressing Unmet Medical Needs: The broad therapeutic applicability of indoles means they can be developed for diseases with limited treatment options, offering hope to patients with conditions like drug-resistant cancers or rare neurodegenerative disorders. researchgate.netsemanticscholar.org

The continued application of advanced synthetic methods, computational tools, and a deeper understanding of biology will be essential to navigate these challenges and fully realize the therapeutic promise of indole-based compounds.

Q & A

Q. What safety protocols are recommended for handling 1-acetyl-6-chloro-1H-indol-3-yl acetate in laboratory settings?

Answer:

- Storage: Store refrigerated in tightly sealed containers to prevent moisture ingress and electrostatic buildup. Containers should be kept upright in well-ventilated areas .

- Handling: Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure fume hoods are used during synthesis or handling .

- Spill Management: Neutralize spills with inert adsorbents (e.g., dry sand) and dispose of contaminated material as hazardous waste .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes. Seek medical attention if irritation persists .

Q. What are the standard methods for synthesizing 1-acetyl-6-chloro-1H-indol-3-yl acetate?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous indole derivatives (e.g., 2-(6-chloro-1H-indol-3-yl)acetonitrile) are synthesized via:

- Acetylation: Reacting 6-chloroindole with acetylating agents (e.g., acetic anhydride) under controlled conditions.

- Chlorination: Introducing chlorine at the 6-position using electrophilic substitution, followed by acetylation at the 3-position .

- Purification: Recrystallization from methanol or ethanol is commonly employed for structurally similar compounds to achieve high purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1-acetyl-6-chloro-1H-indol-3-yl acetate?

Answer:

- Sample Preparation: Grow single crystals via slow evaporation of a methanol or ethanol solution .

- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement: Employ SHELXL for structure solution and refinement. Hydrogen atoms are typically geometrically fixed, with thermal parameters derived from parent atoms .

- Validation: Verify bond lengths (e.g., C–Cl: ~1.73 Å) and angles against established databases (e.g., Cambridge Structural Database) .

Q. What advanced spectroscopic techniques confirm the purity and electronic properties of this compound?

Answer:

Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electrophilic Reactivity: The electron-withdrawing chloro group at the 6-position deactivates the indole ring, directing electrophilic substitution to the 4- or 7-positions .

- Suzuki-Miyaura Coupling: The chloro group can act as a leaving group in palladium-catalyzed reactions, enabling arylation or alkylation at the 6-position. Optimize using Pd(PPh3)4 and boronic acids in THF/water .

- Computational Modeling: DFT studies (e.g., Gaussian 09) predict activation barriers for substitution reactions, aiding in reaction optimization .

Q. What strategies mitigate challenges in characterizing byproducts during synthesis?

Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to separate acetylated or dechlorinated byproducts .

- Tandem MS/MS: Fragment ions (e.g., m/z 239 → 182 [loss of CH3CO]) help identify degradation products .

- Kinetic Studies: Monitor reaction progress via <sup>1</sup>H NMR to detect intermediates (e.g., mono-acetylated species) and adjust reaction times .

Q. How can computational modeling predict the compound’s biological interactions?

Answer:

- Docking Simulations: Use AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes). The chloro group may enhance hydrophobic interactions in active sites .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (LogP ~2.5) and blood-brain barrier penetration, guiding pharmacological studies .

- QSAR Analysis: Correlate substituent effects (e.g., Cl vs. Br) with antibacterial activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.